molecular formula C16H20FNO3S B6718870 N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide

N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide

Cat. No.: B6718870
M. Wt: 325.4 g/mol
InChI Key: SCOOJLCBKGDJGM-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopentyl and cyclopropyl group attached to a sulfonylacetamide backbone. The presence of a fluorophenyl group further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO3S/c17-12-4-3-7-15(10-12)22(20,21)11-16(19)18(14-8-9-14)13-5-1-2-6-13/h3-4,7,10,13-14H,1-2,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOOJLCBKGDJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(C2CC2)C(=O)CS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide typically involves multiple steps:

    Formation of the Sulfonylacetamide Backbone: The initial step involves the reaction of a suitable sulfonyl chloride with an acetamide derivative under basic conditions to form the sulfonylacetamide backbone.

    Introduction of the Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amide nitrogen, facilitating the nucleophilic attack on the appropriate alkyl halides.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: Scaling up the reactions to industrial scale requires optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety, particularly for exothermic reactions.

    Purification Techniques: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and cyclopropyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of cyclopentanone or cyclopropanone derivatives.

    Reduction: Conversion to sulfide or thiol derivatives.

    Substitution: Introduction of various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Binding Studies: Used in studies to understand protein-ligand interactions.

Medicine

    Pharmaceutical Development: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Diagnostic Tools: Utilized in the development of diagnostic agents due to its fluorinated aromatic ring.

Industry

    Material Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as the inhibition of inflammatory mediators or the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-N-cyclopropyl-2-(3-chlorophenyl)sulfonylacetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    N-cyclopentyl-N-cyclopropyl-2-(3-methylphenyl)sulfonylacetamide: Contains a methylphenyl group, offering different chemical properties.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in N-cyclopentyl-N-cyclopropyl-2-(3-fluorophenyl)sulfonylacetamide enhances its lipophilicity and metabolic stability, distinguishing it from its analogs.

    Structural Features: The combination of cyclopentyl and cyclopropyl groups provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets.

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